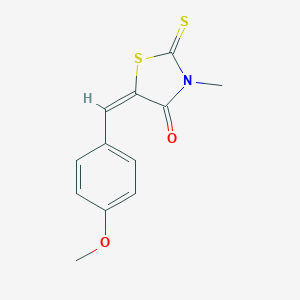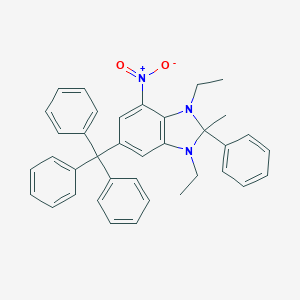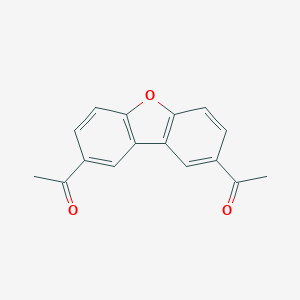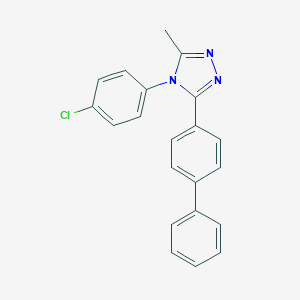![molecular formula C21H26N2O4S B274341 1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MSP-2017, and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
MSP-2017 works by binding to specific targets in the body, such as enzymes or proteins, and altering their activity. This can lead to changes in cellular processes and signaling pathways, which can be studied to better understand the underlying mechanisms of disease and other biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of MSP-2017 depend on the specific target it is binding to. For example, in studies of cancer cells, MSP-2017 has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In studies of Alzheimer's disease, MSP-2017 has been used to probe the activity of proteins involved in the disease pathology.
Advantages and Limitations for Lab Experiments
One advantage of using MSP-2017 in lab experiments is its high purity and availability. It is also a relatively small molecule, which makes it easier to study in detail using techniques such as X-ray crystallography. However, one limitation is that MSP-2017 may not be suitable for all targets, as it has a specific binding profile that may not be appropriate for certain studies.
Future Directions
There are many potential future directions for research involving MSP-2017. One area of interest is in developing new compounds based on the structure of MSP-2017, with the goal of improving its binding affinity and specificity for certain targets. Another direction is in studying the effects of MSP-2017 in different disease models, such as in vivo studies of cancer or neurodegenerative diseases. Additionally, MSP-2017 may have potential applications in drug discovery, as a tool for identifying new drug candidates or for screening potential compounds for activity against specific targets.
In conclusion, MSP-2017 is a valuable tool for scientific research, with a range of potential applications in studying disease mechanisms, protein function, and drug discovery. Its unique properties make it an interesting compound to study, and its availability and purity make it a convenient tool for researchers in various fields. Future research in this area may lead to new insights into disease mechanisms and potential new treatments for a variety of conditions.
Synthesis Methods
The synthesis of MSP-2017 involves a multi-step process that starts with the reaction of 4-methylsulfonylphenylboronic acid with 2-(4-phenyl-1-piperazinyl)ethanol. This is followed by the addition of acetic anhydride and dimethylaminopyridine to form the final product. The synthesis of MSP-2017 has been optimized to produce high yields of pure compound, making it readily available for use in research.
Scientific Research Applications
MSP-2017 has been used in a variety of scientific research applications, including as a tool for studying the molecular mechanisms of diseases such as cancer and Alzheimer's disease. It has also been used as a probe for investigating the function of certain proteins and enzymes in the body, as well as for screening potential drug candidates.
properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] acetate |
InChI |
InChI=1S/C21H26N2O4S/c1-17(24)27-21(18-8-10-20(11-9-18)28(2,25)26)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,21H,12-16H2,1-2H3 |
InChI Key |
QMZVFXXDLKYBLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES |
CC(=O)OC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)



![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)

![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)